molecular formula C8H15NO3 B13254537 2-(4-Amino-2-methyloxan-4-yl)acetic acid

2-(4-Amino-2-methyloxan-4-yl)acetic acid

Cat. No.: B13254537
M. Wt: 173.21 g/mol
InChI Key: RLJGYROKPVMQLY-UHFFFAOYSA-N
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Description

2-(4-Amino-2-methyloxan-4-yl)acetic acid is a bicyclic compound featuring a tetrahydropyran (oxan) ring substituted with a methyl group at position 2 and an amino group at position 4. The acetic acid moiety is attached to the same carbon (C4) as the amino group.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(4-amino-2-methyloxan-4-yl)acetic acid

InChI

InChI=1S/C8H15NO3/c1-6-4-8(9,2-3-12-6)5-7(10)11/h6H,2-5,9H2,1H3,(H,10,11)

InChI Key

RLJGYROKPVMQLY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCO1)(CC(=O)O)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-Amino-2-methyloxan-4-yl)acetic acid involves several steps. One common synthetic route includes the reaction of 4-methyloxan-4-yl acetic acid with an amino group donor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(4-Amino-2-methyloxan-4-yl)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Amino-2-methyloxan-4-yl)acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-methyloxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with target molecules, influencing their activity and function. The methyloxan ring provides structural stability, while the acetic acid moiety can participate in various biochemical reactions .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
2-(4-Amino-2-methyloxan-4-yl)acetic acid C₈H₁₅NO₃* ~173.21 (inferred) - Methyl (C2), Amino (C4), Acetic acid Potential bioactive scaffold
2-Amino-2-(4-methyloxan-4-yl)acetic acid C₈H₁₅NO₃ 173.21 - Amino and acetic acid at C4, Methyl (C4) Used in peptide synthesis
[4-(4-Methoxyphenyl)-2,2-dimethyloxan-4-yl]acetic acid C₁₇H₂₂O₅ 298.35 - Methoxyphenyl, Dimethyl (C2, C2), Acetic acid Structural complexity for drug design
2-(4-Methoxyphenyl)acetic acid C₉H₁₀O₃ 166.18 - Methoxyphenyl, Acetic acid Biomarker for NSCLC
2-(Biphenyl-4-yloxy)acetic acid C₁₄H₁₂O₃ 228.24 - Biphenyl ether, Acetic acid Crystallographic studies
2-[(4-Methylphenyl)amino]-2-oxoacetic acid C₉H₉NO₃ 179.17 - Methylphenylamino, Oxo-acetic acid Irritant (hazard class)

*Inferred based on analog data from and .

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